Home > Products > Screening Compounds P28279 > 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 56984-52-2

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-7860923
CAS Number: 56984-52-2
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a bicyclic structure that includes a pyrazole ring fused to a pyridine ring. The presence of two methyl groups at positions 4 and 6 of the pyrazole ring enhances its chemical properties and biological activity. Pyrazolo[3,4-b]pyridines have garnered attention for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Source

The compound is synthesized through various chemical reactions and has been widely studied for its biological activities, including anticancer properties and enzyme inhibition. Research articles and patents document over 300,000 derivatives of 1H-pyrazolo[3,4-b]pyridines, indicating significant interest in this class of compounds for pharmaceutical applications .

Classification

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be classified as:

  • Heterocyclic Compound: Contains nitrogen atoms in its ring structure.
  • Pyrazolo[3,4-b]pyridine Derivative: Characterized by its specific bicyclic arrangement.
  • Pharmaceutical Intermediate: Used in the synthesis of various bioactive molecules.
Synthesis Analysis

Methods

The synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps:

  1. Formation of Key Intermediates: The synthesis often begins with the preparation of 3-amino-pyrazolopyridine derivatives. For instance, starting from a 1,3-dione derivative and ethyl cyanoacetamide can yield intermediates necessary for further transformations .
  2. Reactions with Aldehydes: These intermediates can react with various aldehydes to form imines, which are crucial for constructing the final product .
  3. Cyclization Reactions: The cyclization process may involve nucleophilic attacks on carbonyl groups followed by dehydration to form the desired bicyclic structure .

Technical Details

The reaction conditions often include solvents such as ethanol or acetic acid under reflux conditions to facilitate the reactions. The purification of intermediates typically involves crystallization techniques.

Molecular Structure Analysis

Structure

The molecular structure of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of:

  • A pyrazole ring (five-membered) containing two nitrogen atoms.
  • A pyridine ring (six-membered) fused to the pyrazole.
  • Methyl groups at positions 4 and 6 contributing to its unique properties.

Data

The molecular formula is C8H10N4C_8H_{10}N_4, with a molecular weight of approximately 162.19 g/mol. The compound's structural features influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine participates in several chemical reactions:

  1. Nucleophilic Substitution: The amino group at position 3 can act as a nucleophile in various substitution reactions.
  2. Coordination Chemistry: The compound can form complexes with transition metals due to the presence of nitrogen atoms capable of donating electron pairs .

Technical Details

These reactions are often characterized by spectroscopic methods (e.g., NMR, IR) to confirm product formation and structural integrity.

Mechanism of Action

Process

The mechanism by which 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its biological effects typically involves:

  1. Enzyme Inhibition: The compound has shown potential in inhibiting various kinases involved in cancer progression.
  2. Binding Affinity: It interacts with ATP-binding sites in enzymes due to its structural similarity to adenine .

Data

Studies indicate that modifications on the pyridine ring can enhance binding affinity and selectivity towards specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.

Relevant analyses include thermal stability assessments and spectroscopic characterizations that provide insight into the compound's behavior under various conditions.

Applications

Scientific Uses

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several notable applications:

  • Anticancer Research: Investigated for its ability to inhibit tumor growth through kinase inhibition.
  • Drug Development: Serves as a scaffold for synthesizing new therapeutic agents targeting specific diseases .
  • Coordination Chemistry: Explored for potential use in metal complexation studies due to its chelating properties .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Table 1: Key Physicochemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

PropertyValueMeasurement Method/Reference
Molecular FormulaC8H10N4PubChem CID 279219 [1]
Molecular Weight162.19 g/molPubChem Lite
Melting Point273–274°CChemicalBook [6] [9]
Boiling Point393.4°C (predicted)Chemsrc [9]
Density1.317 g/cm³Chemsrc [9]
LogP1.738Chemsrc [9]
Hydrogen Bond Acceptors4PubChem [1]
Hydrogen Bond Donors2PubChem [1]
Topological Polar Surface Area67.6 ŲPubChem [1]
SMILES NotationCC1=CC(=NC2=NNC(=C12)N)CPubChem Lite

Nomenclature and Structural Significance of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This heterocyclic compound (CAS 41601-44-9) belongs to the 1H-pyrazolo[3,4-b]pyridine class, characterized by fusion between pyrazole (5-membered ring with two adjacent nitrogen atoms) and pyridine (6-membered ring with one nitrogen). The systematic name—4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine—specifies methyl groups at positions 4 and 6 and an amino group at position 3. The "1H" designation denotes the dominant tautomeric form where the hydrogen resides on the pyrazole nitrogen (N1), conferring aromaticity across both rings [8]. This tautomer is energetically favored by ~37 kJ/mol over the 2H-form due to optimized electron delocalization [8].

Structurally, the molecule serves as a purine bioisostere, mimicking the hydrogen-bonding pattern of adenine/guanine. The amino group at C3 and nitrogen atoms at N1/N2 create H-bond donor/acceptor sites critical for interacting with biological targets like kinases [4] [7]. The methyl groups at C4/C6 enhance lipophilicity (LogP 1.738) and influence electron distribution, modulating reactivity and binding affinity [9]. X-ray crystallography and computational studies confirm near-planar geometry, facilitating π-stacking interactions in protein binding pockets [5].

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Pyrazolo[3,4-b]pyridines were first synthesized in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [8]. Methodological advances emerged in 1911 when Bulow prepared N-phenyl-3-methyl derivatives using 1,3-diketones and 5-aminopyrazoles [8]. For decades, applications focused on dyes and agrochemicals until the 1980s, when their purine-like structure sparked interest in medicinal chemistry.

The turn of the 21st century marked a pivotal shift toward targeted therapies. Over 300,000 1H-pyrazolo[3,4-b]pyridines have now been documented, with ~54% of references published post-2012 [8]. This scaffold’s versatility is evidenced by its presence in 14 drug candidates: 7 experimental, 5 investigational, and 2 approved agents [8]. Notably, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine emerged as a privileged building block due to:

  • Synthetic accessibility via Gould-Jacobs reactions or multicomponent cyclizations [5] [9]
  • Tolerance for diverse functionalization (N1, C3, C4, C5, C6) [8]
  • Demonstrated bioactivity across therapeutic areas [2] [4]

Recent innovations include nanocatalyzed and microwave-assisted syntheses, improving yields (>90%) and reducing reaction times [2]. These advances enabled rapid exploration of derivatives for oncology, exemplified by Mps1 and TRK inhibitors entering clinical studies [4] [7].

Role of Substituent Diversity in Pharmacological Activity Optimization

Table 2: Impact of Substituents on Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

PositionCommon SubstituentsBiological InfluenceExample Activity
N1H (20%), Methyl (30%), Phenyl (15%)Modulates solubility, metabolic stability, and target engagementN1-methyl: Enhanced kinase inhibition [8]
C3H (31%), Me (47%), NH₂ (5%)Amino group enables H-bonding; Methyl enhances cell permeabilityC3-NH₂: Critical for Mps1 inhibition (IC₅₀ = 2.6 nM) [4]
C4Methyl, Phenyl, CarbonylElectron-donating groups (e.g., methyl) boost electron density; impacts metal chelationC4-methyl: Improved anticancer activity [5]
C5H, Halogens, ArylGoverns π-stacking and hydrophobic interactionsC5-F: Increased TRKA binding [7]
C6Methyl, HeterocyclesSteric effects modulate selectivity; methyl enhances lipophilicityC6-methyl: Key in Pd(II) complex cytotoxicity [5]

Substituents profoundly alter pharmacological profiles by fine-tuning molecular interactions, physicochemical properties, and target specificity:

  • N1 Substitution: Alkyl/aryl groups reduce metabolic oxidation. N1-methyl derivatives show improved blood-brain barrier penetration in CNS targets [8].
  • C3 Modification: The amino group (–NH₂) serves as a H-bond donor in kinase hinge regions (e.g., Mps1 and TRKA). Replacement with methyl maintains potency but alters selectivity [4] [7].
  • C4/C6 Methyl Groups: These electron-donating groups elevate ring electron density, enhancing metal chelation. In Pd(II) and Ru(III) complexes, the C4/C6-methylated ligand demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 μM) by disrupting DNA replication [5].
  • Halogenation: C5-F/Cl derivatives improve TRKA inhibition (e.g., compound C03, IC₅₀ = 56 nM) by filling hydrophobic pockets [7].

Structure-activity relationship (SAR) studies reveal that simultaneous optimization at C3 and C4/C6 maximizes activity. For instance, Mps1 inhibitors combining C3-NH₂ with C4/C6-methyl groups achieved IC₅₀ values in the low nanomolar range (e.g., compound 31: IC₅₀ = 2.596 nM) [4]. This synergy arises from the amino group’s direct target interaction and methyl groups’ roles in hydrophobic enclosure and metabolic stability.

Table 3: Clinically Explored Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Therapeutic TargetClinical StatusKey Structural FeaturesIndications
Mps1/TTKPhase I/IIC3-CN, C4-aryl, C6-methylSolid tumors [4]
TRKAPreclinicalC3-NH₂, C4-methyl, C5-FTRK-fusion cancers [7]
FGFRResearchC3-carbonyl, C6-heterocycleHepatocellular carcinoma [4]

Properties

CAS Number

56984-52-2

Product Name

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H3,9,10,11,12)

InChI Key

KHMQXWUXUJTGET-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NNC(=C12)N)C

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.